molecular formula C16H17N3O B2874282 5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326912-28-9

5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2874282
CAS RN: 2326912-28-9
M. Wt: 267.332
InChI Key: BJKFSPBKXBYMKQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine derivatives are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their diverse biological activities . They have been shown to exhibit a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .


Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles can be obtained. These derivatives can be reacted with different amine derivatives using Cs2CO3 in methanol to obtain different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrazine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves reactions with different amine derivatives using Cs2CO3 in methanol . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives can be tuned by structural modifications. For example, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Mechanism of Action

While the specific mechanism of action for “5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one” is not available, pyrazolo[1,5-a]pyrazine derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial activity, and inhibition of certain receptors and enzymes .

Future Directions

The design and synthesis of pyrazolo[1,5-a]pyrazine derivatives continue to be an active area of research due to their potential applications in medicinal chemistry and material science . Future research may focus on exploring new synthetic pathways, functionalization strategies, and applications of these compounds .

properties

IUPAC Name

5-ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-3-12-5-7-13(8-6-12)14-11-15-16(20)18(4-2)9-10-19(15)17-14/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKFSPBKXBYMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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